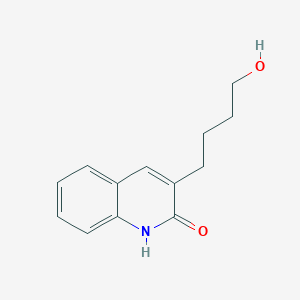

3-(4-Hydroxybutyl)quinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647836-41-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-(4-hydroxybutyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO2/c15-8-4-3-6-11-9-10-5-1-2-7-12(10)14-13(11)16/h1-2,5,7,9,15H,3-4,6,8H2,(H,14,16) |

InChI Key |

SLSTWAMJUJNYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxybutyl Quinolin 2 1h One

Retrosynthetic Analysis and Strategic Design for the 3-(4-Hydroxybutyl)quinolin-2(1H)-one Scaffold

A retrosynthetic approach to this compound involves disconnecting the molecule at key bonds to identify readily available starting materials. The primary disconnections involve the formation of the quinolin-2(1H)-one core and the installation of the C3-substituent.

Established Strategies for Quinolin-2(1H)-one Core Construction

The quinolin-2(1H)-one core is a prevalent structural motif, and numerous methods for its synthesis have been developed over the years. These strategies typically involve the cyclization of suitably substituted aniline derivatives.

Camps Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones mdpi.com. The mechanism proceeds through an intramolecular aldol-type condensation mdpi.com.

Conrad-Limpach and Knorr Syntheses: These are classical methods that utilize anilines and β-ketoesters as starting materials to form the quinolinone ring system. The reaction conditions, particularly temperature, dictate the regioselectivity of the final product, leading to either quinolin-2-ones or quinolin-4-ones.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester) to form the quinoline (B57606) ring. While traditionally used for quinolines, variations can lead to quinolinone structures.

Modern Cyclization Methods: More recent approaches include the cyclization of o-alkynylisocyanobenzenes, which can be catalyzed by transition metals like silver(I) nitrate to afford 3-substituted quinolin-2(1H)-ones in moderate to good yields nih.gov. Another innovative method involves a silver-catalyzed reaction of o-alkynylanilines with carbon dioxide to produce 4-hydroxyquinolin-2(1H)-one derivatives under mild conditions bohrium.com.

| Synthesis Method | Key Precursors | Typical Conditions | Product |

| Camps Cyclization | N-(2-acylaryl)amides | Base catalysis (e.g., NaOH, Cs2CO3) | Quinolin-2(1H)-one or Quinolin-4(1H)-one |

| Silver-Catalyzed Cyclization | o-Alkynylisocyanobenzenes | Ag(I) nitrate | 3-Substituted quinolin-2(1H)-one |

| Silver-Catalyzed CO2 Incorporation | o-Alkynylanilines | Silver salt, CO2, base | 4-Hydroxyquinolin-2(1H)-one |

Methodologies for C3-Functionalization with the Hydroxybutyl Side Chain

Once the quinolin-2(1H)-one core is formed, or concurrently during its formation, the 4-hydroxybutyl side chain must be introduced at the C3 position. Direct C-H functionalization is the most direct and atom-economical approach.

Radical Addition/Cyclization: Silver-catalyzed intermolecular radical addition/cyclization of N-phenylcinnamamides with α-keto acids can be used to introduce acyl groups at the C3 position. The resulting 3-acyl quinolinones could potentially be modified to yield the desired hydroxybutyl side chain through subsequent reduction and chain extension steps mdpi.com.

Alkylation via Hypervalent Iodine Reagents: The C3-H functionalization of similar scaffolds like quinoxalin-2(1H)-ones has been achieved using hypervalent iodine(III) reagents to promote alkylation nih.gov. This strategy involves the reaction of the quinoxalinone with unactivated alkenes and a radical initiator, suggesting a potential pathway for introducing an alkyl chain onto the quinolinone core nih.gov. A similar radical-based approach could be envisioned for quinolin-2(1H)-one, using a butene derivative with a protected hydroxyl group.

Multi-component Reactions: Multi-component tandem reactions provide a pathway for the direct C-H functionalization of quinoxalin-2(1H)-ones at the C3 position, which is a cost-effective method for synthesizing a variety of derivatives nih.gov. Adapting such a reaction could allow for the one-pot assembly of the core and the side chain.

Detailed Synthetic Routes and Mechanistic Pathways

The synthesis of this compound can be achieved through various routes that leverage modern catalytic systems and environmentally conscious protocols.

Catalytic Approaches in Quinolinone Synthesis (e.g., Palladium-catalyzed Reactions, C-H Functionalization)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolinones.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the quinolinone skeleton. Intramolecular Heck reactions of allylic quinolin-2(1H)-ones are a known method for forming annulated quinolinone systems researchgate.net. Palladium-catalyzed carbonylation reactions, using carbon monoxide as a carbonyl source, can convert 2-iodoanilines and terminal acetylenes into quinolin-4-ones, a related scaffold mdpi.com. The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkyne and CO, and subsequent reductive elimination.

C-H Functionalization: Direct C-H activation is a powerful tool for introducing substituents without pre-functionalized starting materials. Transition metals such as rhodium, ruthenium, and cobalt can catalyze the ortho-C-H activation of aniline derivatives, followed by annulation with alkynes to form quinolines and quinolinones mdpi.com. For instance, cobalt-assisted C-H bond activation has been used to synthesize the quinoline core mdpi.com. The functionalization at the C3 position of quinoxalin-2(1H)-ones, a similar heterocyclic system, has been extensively studied, providing a blueprint for potential application to quinolin-2(1H)-ones nih.govmdpi.com.

| Catalytic Approach | Catalyst/Reagents | Reaction Type | Mechanistic Feature |

| Palladium Catalysis | PdCl2(PPh3)2, CO | Carbonylation/Cyclization | Involves Sonogashira carbonylation followed by cyclization mdpi.com. |

| Heck Reaction | Palladium catalysts | Intramolecular Cyclization | Forms annulated quinolinone structures researchgate.net. |

| C-H Activation | Rh, Ru, Co catalysts | Oxidative Annulation | Direct functionalization of C-H bonds to build the heterocyclic core mdpi.com. |

Environmentally Benign Synthetic Protocols and One-Pot Reactions

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener reaction protocols.

One-Pot/Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants mdpi.com. This approach minimizes waste, saves time, and reduces energy consumption. The synthesis of quinolines has been achieved via one-pot protocols, such as the reaction of β-nitroacrylates and 2-aminobenzaldehydes nih.gov. Three-component reactions for direct C-H functionalization of quinoxalin-2(1H)-ones have also been developed, highlighting the potential for applying these strategies to the target molecule nih.gov.

Green Solvents and Catalysts: The use of environmentally friendly solvents like water or the execution of solvent-free reactions is a key aspect of green chemistry rsc.org. For example, the synthesis of quinolin-4-ones has been achieved in water at elevated temperatures, with the only by-products being carbon dioxide and water mdpi.com. Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, contributes to the sustainability of the process mdpi.commdpi.com.

Analysis of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and the associated transition states is crucial for optimizing synthetic routes and predicting outcomes.

Mechanism of Catalytic Cycles: In palladium-catalyzed carbonylation, the mechanism involves the formation of an alkyne intermediate via Sonogashira coupling, which then undergoes cyclization upon the addition of an amine mdpi.com. The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination steps.

Radical Mechanisms: Many C-H functionalization reactions proceed through a radical pathway. For example, the silver-catalyzed synthesis of CF3-containing dihydroquinolin-2(1H)-ones involves the generation of a CF3 radical from CF3SO2Na mdpi.com. Similarly, the hypervalent iodine(III)-promoted alkylation of quinoxalin-2(1H)-ones is proposed to proceed via the formation of an alkyl radical which then attacks the heterocyclic core nih.gov.

Transition State Analysis: Theoretical calculations and experimental studies can provide insight into the transition states of these reactions. For example, in the asymmetric dearomative photocycloaddition of quinoline derivatives, the effect of a chiral Lewis acid on the triplet energy and the free energy barrier of the transition state has been analyzed to understand the enantioselectivity of the reaction acs.org. Such analyses are vital for designing more efficient and selective catalysts.

Derivatization and Analogue Synthesis Based on the this compound Core

Derivatization of the parent molecule is a key strategy for exploring structure-activity relationships. Synthetic efforts can be broadly categorized into modifications of the heterocyclic core, transformations of the aliphatic side chain, and the construction of more complex fused or hybrid systems.

The quinolin-2(1H)-one nucleus is amenable to a variety of electrophilic substitution and modern cross-coupling reactions, allowing for the introduction of diverse functional groups onto the aromatic backbone. These modifications can significantly alter the electronic and steric properties of the molecule.

Common transformations include:

Halogenation: The aromatic ring of the quinolinone scaffold can be subjected to halogenation using standard reagents. For instance, bromination and chlorination can introduce halogen atoms at various positions, which can then serve as handles for further cross-coupling reactions. researchgate.net

Nitration: Treatment of quinolinone systems, particularly those with activating groups like a 4-hydroxy substituent, with nitric acid can lead to the introduction of a nitro group. researchgate.net This group can be subsequently reduced to an amino group, providing a key intermediate for amide or sulfonamide formation. researchgate.net

Acylation and Alkylation: Friedel–Crafts acylation can introduce acyl groups at the 3-position, particularly in 4-hydroxyquinolin-2-ones. thieme-connect.de Alkylation can occur at the N1-position or O-alkylation at the C2-carbonyl oxygen, depending on the reaction conditions and the specific quinolinone tautomer involved. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed C-H functionalization, enable the direct coupling of the quinolinone core with various partners. For example, 3-bromoquinolin-2(1H)-ones can react with azoles to form 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Table 1: Examples of Structural Modifications on the Quinolin-2(1H)-one Moiety

| Reaction Type | Position(s) | Typical Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Nitration | 3 | 70% HNO₃, NaNO₂, CH₃COOH, 90 °C | Nitro (-NO₂) | researchgate.net |

| Reduction of Nitro Group | 3 | Sodium dithionite, NaOH (aq) | Amino (-NH₂) | researchgate.net |

| Acylation of Amino Group | 3 | Acid chloride (R-COCl) | Amide (-NHCOR) | researchgate.net |

| C-H Functionalization | 3 | Azoles, Pd(OAc)₂/CuI, PPh₃, LiOᵗBu | Heteroaryl | nih.gov |

| Nucleophilic Substitution | 4 | For 4-chloro derivatives: NaN₃, Hydrazine, Thiourea | Azido, Hydrazino, Sulfanyl | mdpi.com |

The 4-hydroxybutyl side chain offers two primary sites for chemical modification: the terminal primary alcohol and the benzylic carbon attached to the quinolinone ring.

Oxidation Reactions:

Side-Chain Oxidation: The benzylic position of the alkyl side chain is susceptible to strong oxidizing agents. Treatment with reagents like potassium permanganate (KMnO₄) or chromic acid can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. libretexts.orglibretexts.orgopenstax.orglumenlearning.com This reaction transforms the 3-(4-hydroxybutyl) group into a 3-carboxy group.

Oxidation of the Terminal Alcohol: The primary hydroxyl group can be selectively oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as Jones reagent (CrO₃/H₂SO₄). This yields derivatives like 3-(4-oxobutyl)quinolin-2(1H)-one or 3-(3-carboxypropyl)quinolin-2(1H)-one, respectively.

Substitution Reactions:

The terminal hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or directly into a halide (e.g., using SOCl₂ or PBr₃). This activated intermediate is then susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to generate a variety of terminal functional groups. Benzylic halides are known to be highly reactive in displacement reactions. lumenlearning.comthemasterchemistry.com

Table 2: Potential Functional Group Transformations of the 4-Hydroxybutyl Chain

| Transformation | Target Site | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxidation to Carboxylic Acid | Benzylic Carbon (Chain Cleavage) | KMnO₄, H₃O⁺, heat | 3-Carboxy (-COOH) | libretexts.orglumenlearning.com |

| Oxidation to Aldehyde | Terminal Alcohol | Pyridinium chlorochromate (PCC) | Terminal Aldehyde (-CHO) | youtube.com |

| Oxidation to Carboxylic Acid | Terminal Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Terminal Carboxylic Acid (-COOH) | libretexts.org |

| Conversion to Halide | Terminal Alcohol | SOCl₂, PBr₃ | Terminal Halide (-Cl, -Br) | lumenlearning.com |

| Nucleophilic Substitution | Activated Terminal Carbon | NaN₃, KCN, R₂NH | Terminal Azide, Nitrile, Amine | youtube.com |

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules.

Fused Heterocycles: Functional groups on the quinolinone ring or the side chain can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of new fused rings. For example, a 3-amino-4-hydroxy-quinolinone derivative can be a precursor for building fused pyrazole or isoxazole rings. airo.co.in The Friedländer annulation is a classic method for constructing quinoline rings and can be adapted to create fused systems, such as chromeno[4,3-b]quinolin-6-ones from the reaction of 4-hydroxycoumarins and 2-aminobenzyl alcohols. researchgate.net Similarly, multi-component reactions are often employed to build fused pyrimido[4,5-b]quinoline systems. nih.gov

Hybrid Analogues: Hybrid molecules can be designed by covalently linking the this compound core to another distinct chemical moiety, often a known pharmacophore. The terminal hydroxyl group of the side chain is an ideal attachment point for this strategy. For instance, it can be esterified or etherified with another active molecule, or it can be used as a handle to connect to a linker that is then attached to a second pharmacophore. mdpi.com Copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a powerful tool for creating such hybrids, for instance, by converting the terminal hydroxyl to an azide and reacting it with an alkyne-containing molecule. researchgate.net

Advanced Purification and Isolation Techniques for Chemical Entities

The successful synthesis of derivatives and analogues of this compound relies on robust and efficient methods for their purification and isolation. The choice of technique depends on the physicochemical properties of the target compound, such as polarity, solubility, and crystallinity, as well as the nature of the impurities.

Chromatographic Methods: Chromatography is the most widely used technique for the purification of quinolinone derivatives.

Column Chromatography: Gravity column chromatography using silica gel or alumina is a standard method for routine purification. The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis to achieve optimal separation of the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining high-purity samples, reversed-phase HPLC is frequently employed. nih.govresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water), separating compounds based on their relative hydrophobicity. Preparative HPLC can be used to isolate compounds on a milligram to gram scale.

Crystallization: Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the solution (mother liquor). Both single-solvent and mixed-solvent systems can be effective for the crystallization of quinoline derivatives. google.com This method is not only crucial for purification but is also the primary means of obtaining single crystals suitable for X-ray crystallographic analysis to unambiguously determine the molecular structure.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-(4-Hydroxybutyl)quinolin-2(1H)-one in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the quinolin-2(1H)-one core, characteristic signals are observed in the aromatic region (δ 7.0–8.0 ppm). A distinct singlet for the proton at the C4 position is expected, shifted downfield due to the adjacent C=C bond. The protons of the hydroxybutyl sidechain appear in the aliphatic region (δ 1.5–4.0 ppm). The methylene group attached to the hydroxyl function (-CH₂-OH) and the methylene group attached to the quinolinone ring (Ar-CH₂-) are typically the most deshielded of the butyl chain protons. A broad singlet corresponding to the N-H proton of the lactam is also expected at a significantly downfield chemical shift (δ > 10 ppm), while the hydroxyl (-OH) proton signal may be a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C2) of the lactam ring is characteristically found at a low field (δ > 160 ppm). Aromatic carbons of the quinolinone ring typically resonate between δ 115 and 140 ppm. rsc.orgpublish.csiro.au The four distinct carbon signals of the hydroxybutyl side chain would be observed in the upfield region of the spectrum (δ 20–65 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, confirming the connectivity within the butyl chain (e.g., H-1' ↔ H-2' ↔ H-3' ↔ H-4') and within the aromatic spin systems of the quinolinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | HMBC Correlations (from ¹H to ¹³C) |

| 2 | 162.5 | - | - | - | - |

| 3 | 129.5 | - | - | - | - |

| 4 | 137.4 | 7.70 | s | - | C2, C4a, C5, C1' |

| 4a | 120.4 | - | - | - | - |

| 5 | 128.3 | 7.65 | d | 7.8 | C4, C6, C8a |

| 6 | 122.3 | 7.18 | t | 7.5 | C4a, C8 |

| 7 | 130.9 | 7.50 | t | 7.8 | C5, C8a |

| 8 | 115.7 | 7.35 | d | 8.2 | C4a, C6 |

| 8a | 139.3 | - | - | - | - |

| NH | - | 11.90 | br s | - | C2, C8a |

| 1' | 28.5 | 2.65 | t | 7.5 | C2, C3, C4, C2' |

| 2' | 31.8 | 1.55 | m | - | C1', C3', C4' |

| 3' | 27.0 | 1.45 | m | - | C1', C2', C4' |

| 4' | 60.5 | 3.40 | t | 6.5 | C2', C3' |

| OH | - | 4.50 | t | 5.1 | C3', C4' |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., MS/MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₃H₁₅NO₂), the calculated monoisotopic mass is 217.1103 Da. An experimentally determined mass within a narrow tolerance (e.g., ±5 ppm) of this value provides strong evidence for the elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides further structural confirmation by identifying characteristic neutral losses and fragment ions. The fragmentation of this compound is expected to be dominated by cleavages within the hydroxybutyl side chain.

Key expected fragmentation pathways include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an [M+H - H₂O]⁺ ion.

Cleavage of the C-C bonds in the side chain: Benzylic cleavage between C3 and C1' or subsequent fragmentation along the alkyl chain can occur.

Loss of the entire side chain: Cleavage of the C3-C1' bond can lead to a fragment corresponding to the quinolin-2-one core.

Loss of carbon monoxide (CO): A characteristic fragmentation of the quinolinone ring system. cdnsciencepub.com

Table 2: Representative HRMS and MS/MS Fragmentation Data for this compound

| Ion | Calculated m/z | Proposed Formula | Description |

| [M+H]⁺ | 218.1176 | C₁₃H₁₆NO₂⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | 200.1069 | C₁₃H₁₄NO⁺ | Loss of water from the hydroxyl group |

| [M+H - C₄H₈O]⁺ | 146.0600 | C₉H₈NO⁺ | Loss of the hydroxybutyl side chain via rearrangement |

| [M+H - H₂O - CO]⁺ | 172.1121 | C₁₂H₁₄N⁺ | Subsequent loss of carbon monoxide from the quinolinone ring |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. The spectra are complementary and allow for a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amide (lactam). A strong, sharp absorption band around 1650-1670 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the quinolinone ring. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. astrochem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often give strong Raman signals. The C=O stretch is also Raman active. The symmetric stretching of the alkyl chain can also be observed.

Table 3: Representative Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 (broad) | Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretching |

| 1660 | Strong | C=O stretching (Amide I) |

| 1600, 1570, 1480 | Medium-Strong | Aromatic C=C stretching |

| 1450 | Medium | CH₂ bending |

| 1050 | Medium | C-O stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive evidence for the molecular structure in the solid state. If a suitable single crystal of this compound can be obtained, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the quinolinone ring system. Furthermore, it would reveal the specific conformation of the flexible hydroxybutyl side chain in the crystal lattice. A key feature of the crystal structure would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonding is expected to be a dominant interaction, with potential hydrogen bonds forming between the N-H of one molecule and the carbonyl oxygen of another (forming dimers or chains), as well as interactions involving the hydroxyl group of the side chain. nih.gov Pi-pi stacking interactions between the aromatic quinolinone rings of adjacent molecules are also highly probable and contribute to the stability of the crystal lattice.

Table 4: Expected Information from X-ray Crystallographic Analysis

| Parameter | Expected Findings |

| Unit Cell Data | Crystal system, space group, cell dimensions (a, b, c, α, β, γ) |

| Molecular Geometry | Confirmation of connectivity, precise bond lengths (e.g., C=O, C-N, C-C, C-O), and bond angles |

| Conformation | Torsion angles defining the orientation of the hydroxybutyl side chain relative to the quinolinone ring |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds (e.g., N-H···O=C, O-H···O=C), and characterization of π-π stacking distances and offsets |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis Diode Array Detector) is the standard method for purity determination.

A reversed-phase HPLC method would likely be developed. In this setup, the compound would be separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a gradient mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol. The purity is determined by integrating the area of the main peak and any impurity peaks, typically at a wavelength where the chromophore absorbs strongly (e.g., around 280 or 320 nm).

Coupling the liquid chromatograph to a mass spectrometer (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This is a powerful tool for identifying impurities by obtaining their mass-to-charge ratios and fragmentation patterns, even when they are present at very low levels.

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 3 4 Hydroxybutyl Quinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Molecular Orbital Theory, are fundamental to elucidating the intrinsic electronic characteristics of 3-(4-Hydroxybutyl)quinolin-2(1H)-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with considerable accuracy.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be utilized to:

Analyze Reaction Pathways and Energy Barriers: DFT is instrumental in mapping the potential energy surface for chemical reactions involving the quinolinone scaffold. For instance, it can be used to model the N-alkylation or O-alkylation of the quinolinone ring, which are common synthetic transformations. researchgate.net The calculations can identify transition state geometries and their corresponding energy barriers, providing quantitative insights into reaction kinetics and regioselectivity. researchgate.net

Predict Spectroscopic Properties: Theoretical predictions of spectroscopic data are invaluable for structural elucidation. DFT can be used to calculate vibrational frequencies (IR and Raman spectra), which, when compared with experimental data, aid in the assignment of spectral bands to specific molecular motions. arabjchem.orgnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule. nih.govrsc.org

A hypothetical DFT study on this compound might yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Method/Basis Set | Significance |

| Ground State Energy | -X.XXXX Hartrees | B3LYP/6-311++G(d,p) | Provides a baseline for calculating other energetic properties. |

| Dipole Moment | ~3-5 Debye | B3LYP/6-311++G(d,p) | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Key Vibrational Frequencies | C=O stretch: ~1650-1670 cm⁻¹; O-H stretch: ~3300-3400 cm⁻¹ | B3LYP/6-311++G(d,p) | Aids in the interpretation of experimental IR and Raman spectra for structural confirmation. |

| First Electronic Transition (λmax) | ~300-330 nm | TD-DFT/B3LYP/6-311++G(d,p) | Corresponds to the primary absorption band in the UV-Vis spectrum, related to π-π* transitions. |

Note: The values in this table are illustrative and based on typical results for similar quinolinone structures.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. wikipedia.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

For this compound, FMO analysis can reveal:

Reactivity and Electron-Donating/Accepting Character: The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The distribution of the HOMO density often indicates the most likely sites for electrophilic attack, whereas the LUMO distribution points to sites susceptible to nucleophilic attack.

Chemical Hardness and Softness: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key descriptor of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity (a "hard" molecule), while a small gap indicates higher reactivity and lower stability (a "soft" molecule). nih.gov This information is valuable for predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Data for a Quinolinone Derivative

| Parameter | Value (eV) | Significance for this compound |

| HOMO Energy | -6.2 | Indicates the energy required to remove an electron; related to ionization potential. |

| LUMO Energy | -1.5 | Indicates the energy released when an electron is added; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A significant gap suggests good kinetic stability under normal conditions. |

Note: Values are representative and based on published data for related quinoline (B57606) structures. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of this compound over time.

The 4-hydroxybutyl substituent of this compound possesses significant conformational flexibility due to the rotation around its single bonds. Understanding the preferred conformations is crucial as they can influence the molecule's biological activity and physical properties.

Molecular mechanics force fields can be used to perform conformational searches and construct a potential energy landscape. This landscape maps the relative energies of different conformers, identifying low-energy, stable structures. The energetic landscape would likely show that extended conformations of the butyl chain are generally favored to minimize steric hindrance, although intramolecular hydrogen bonding between the terminal hydroxyl group and the quinolinone oxygen could stabilize certain folded conformations.

A key application of computational modeling for compounds like this compound is in the field of medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how the molecule might bind to a biological target, such as an enzyme or receptor. cecam.org

Molecular Docking: This technique predicts the preferred orientation of the ligand (the quinolinone) when bound to a target protein to form a stable complex. Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For example, docking studies on similar quinolinone derivatives have explored their binding to targets like protein kinases and DNA topoisomerase. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds to microseconds). youtube.com MD provides a dynamic view of the binding, revealing the flexibility of both the ligand and the protein, the role of water molecules in the binding site, and the persistence of key interactions like hydrogen bonds. arabjchem.org

Table 3: Illustrative Data from a Hypothetical Docking and MD Simulation of this compound with a Kinase Target

| Parameter | Finding | Implication |

| Docking Score | -8.5 kcal/mol | Suggests a favorable binding affinity for the target. |

| Key Interactions (Docking) | Hydrogen bond between quinolinone N-H and hinge region residue; Hydrogen bond from hydroxybutyl -OH to a solvent-exposed residue. | Identifies the primary interactions responsible for anchoring the ligand in the binding pocket. |

| MD Simulation RMSD | Protein-ligand complex stable over 100 ns simulation. | Indicates that the predicted binding pose is stable and not a transient artifact. |

| Binding Free Energy (MM/GBSA) | -65 kcal/mol | Provides a more rigorous estimate of the binding affinity, accounting for solvation effects. |

Note: This table is a hypothetical representation based on typical data from molecular modeling studies of kinase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Computational Approaches)

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed activity or property.

For a class of compounds including this compound, a QSAR study could be developed to predict its potential efficacy against a particular biological target, such as Mycobacterium tuberculosis or a cancer cell line, based on models built from known quinolinone derivatives. nih.govrsc.org

The process involves:

Data Set Assembly: A collection of quinolinone derivatives with experimentally measured biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model. The model's robustness and predictive power are then rigorously validated. mdpi.com

Table 4: Representative Parameters of a 3D-QSAR Model for Quinolinone Derivatives

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.85 | Indicates that 85% of the variance in the biological activity can be explained by the model. |

| Q² (Cross-validated R²) | 0.72 | A measure of the model's internal predictive ability, obtained through cross-validation. |

| Steric Field Contribution | 45% | Suggests that the size and shape of the substituents are major determinants of activity. |

| Electrostatic Field Contribution | 38% | Indicates the importance of charge distribution, hydrogen bonding, and polar interactions for activity. |

Note: This table represents typical statistical outputs for a CoMFA (Comparative Molecular Field Analysis) 3D-QSAR model. rsc.org

Biological Activity and Mechanistic Pathways of 3 4 Hydroxybutyl Quinolin 2 1h One and Its Derivatives

In Vitro Biological Activity Profiling in Controlled Biological Systems

Antiproliferative and Cytotoxic Effects in Diverse Cell Lines

Derivatives of the quinolin-2(1H)-one core structure have demonstrated significant antiproliferative and cytotoxic capabilities across a variety of human cancer cell lines.

Research into 3-(heteroaryl)quinolin-2(1H)-ones revealed their potential as anticancer agents. nih.gov A series of these analogues showed promising biological effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. nih.gov Specifically, selected 3-heteroaryl-quinolin-2(1H)-one derivatives exhibited growth inhibitory (GI₅₀) values ranging from 28 to 48 µM against the PC-3 cell line. nih.gov Among these, compound 3b was identified as the most cytotoxic, with a GI₅₀ of 28 µM. nih.gov

Similarly, the 3-hydroxyquinolin-2(1H)-one (3HQ) framework serves as a platform for developing new anticancer compounds. researchgate.net Derivatives have shown activity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC₅₀ values as low as 4.82 µM and 1.8 µM, respectively. researchgate.net The introduction of "peptidic-like" substituents, such as in the L-leucine derivative, resulted in cell death induction in MCF-7 (IC₅₀ of 15.1 µM) and NCI-H460 (IC₅₀ of 2.7 µM) cells, without significant cytotoxicity to the non-cancerous CHOK1 cell line. researchgate.net

Further studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also highlighted potent antiproliferative activity. mdpi.comnih.gov Compared to the reference drug erlotinib (B232) (GI₅₀ = 33 nM), several derivatives showed superior potency with GI₅₀ values ranging from 22 nM to 31 nM against a panel of four cancer cell lines. nih.gov Another novel quinoline (B57606) derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , induced cytotoxicity with IC₅₀ values of 3.3 µg/mL (HepG2, liver cancer), 23 µg/mL (HCT-116, colon cancer), 3.1 µg/mL (MCF-7), and 9.96 µg/mL (A549, lung cancer). nih.gov

Table 1: Antiproliferative and Cytotoxic Activity of Quinolin-2(1H)-one Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-(Heteroaryl)quinolin-2(1H)-one (Compound 3b) | PC-3 (Prostate) | GI₅₀ | 28 µM | nih.gov |

| 4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative) | MCF-7 (Breast) | IC₅₀ | 15.1 µM | researchgate.net |

| 4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative) | NCI-H460 (Lung) | IC₅₀ | 2.7 µM | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | Cancer panel | GI₅₀ | 22 nM | nih.gov |

| BAPPN | HepG2 (Liver) | IC₅₀ | 3.3 µg/mL | nih.gov |

| BAPPN | MCF-7 (Breast) | IC₅₀ | 3.1 µg/mL | nih.gov |

Enzyme Inhibition Studies (e.g., Fatty Acid Synthase, Heat Shock Protein 90 (Hsp90), Monoamine Oxidase B (MAO-B), Photosynthesis Inhibitory Activity)

The quinolinone scaffold has been effectively utilized to design inhibitors for a range of enzymes implicated in various diseases.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in tumor progression, making it a key cancer target. nih.govnih.gov A novel series of 3-(heteroaryl)quinolin-2(1H)-one derivatives were designed as potential C-terminal Hsp90 inhibitors. nih.gov Inhibition of Hsp90 disrupts multiple signaling pathways essential for tumor survival. nih.gov The study identified compounds that led to a significant decrease in the Hsp90 client protein CDK-1. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a critical enzyme in the metabolism of dopamine (B1211576), and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as highly potent and selective MAO-B inhibitors, with many exhibiting IC₅₀ values in the nanomolar range. nih.govthieme-connect.de Structure-activity relationship (SAR) analysis revealed that substitution at the C7 position of the quinolinone ring results in more potent inhibition than substitution at C6. nih.gov For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone proved to be the most potent inhibitor in one study, with an IC₅₀ value of 2.9 nM and a remarkable 2750-fold selectivity for MAO-B over the MAO-A isoform. nih.gov

Table 2: MAO-B Inhibitory Activity of 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|

| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 2.9 | 2750 | nih.gov |

| Most potent derivative (unnamed) | 1.4 | 99 to 40,000 | thieme-connect.de |

Photosynthesis Inhibitory Activity: Certain hydroxyquinoline derivatives have been investigated for herbicidal properties. nih.gov A study of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives tested their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of Photosystem II (PS II) inhibition. nih.govpsu.edu While most compounds showed low activity, two derivatives exhibited interesting IC₅₀ values of 126 µM and 157 µM, indicating a potential for this scaffold in developing new herbicides. nih.govpsu.edu

Fatty Acid Synthase: Based on the available research, there is limited specific information regarding the direct inhibitory activity of 3-(4-Hydroxybutyl)quinolin-2(1H)-one or its close derivatives on the enzyme Fatty Acid Synthase.

Receptor Binding Affinity and Functional Modulation Assays (e.g., Dopamine D2/D3 Receptors, Sigma Receptors)

Compounds featuring the 3,4-dihydro-2(1H)-quinolinone scaffold, including the FDA-approved drug aripiprazole (B633), are known to interact with various central nervous system receptors.

Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors are key targets for antipsychotic medications. Developing ligands with high selectivity between these two highly homologous receptors remains a challenge. researchgate.net A series of 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole were synthesized and evaluated for their affinity to the D2 receptor. nih.gov In one study, two derivatives, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one and 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one , were found to bind to the D2 receptor subtype with high affinity (Kᵢ values < 0.3 nM) and demonstrated over 50-fold selectivity versus the D3 receptor. researchgate.net Another study reported a conformationally-flexible benzamide (B126) scaffold derivative, HY-3-24 , which showed high potency and selectivity for the D3 receptor (Kᵢ = 0.67 nM) over the D2 receptor (Kᵢ = 86.7 nM), a selectivity of approximately 129-fold. semanticscholar.org

Sigma Receptors: Sigma receptors, which are overexpressed in some tumor cells, represent another important target. nih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their binding to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov The derivative 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone emerged as a potent and selective σ₁ receptor antagonist with a Kᵢ value of 1.22 nM and a 1066-fold selectivity over the σ₂ receptor. nih.gov

Table 3: Receptor Binding Affinity of Quinolin-2(1H)-one Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Dopamine D2 | < 0.3 nM | >50-fold vs D3 | researchgate.net |

| HY-3-24 | Dopamine D3 | 0.67 nM | ~129-fold vs D2 | semanticscholar.org |

| 7-(3-(Piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone | Sigma-1 (σ₁) | 1.22 nM | 1066-fold vs σ₂ | nih.gov |

Antimicrobial and Antifungal Activity Assessment against Pathogenic Strains

The alkyl quinolone structure is a privileged scaffold in the discovery of antimicrobial agents. nih.gov Studies on 4-hydroxy-2-quinolone analogs have revealed that both the length of an alkyl side chain at the C-3 position and substituents on the main ring significantly impact antimicrobial activity. nih.gov

In an investigation against the pathogenic fungus Aspergillus flavus, a series of 4-hydroxy-2-quinolone analogs were screened. nih.gov The unsubstituted compound showed low activity (IC₅₀ = 70.97 µg/mL), but activity increased dramatically with the introduction of a long alkyl chain and a bromine substituent. nih.gov The brominated analog with a nonyl side chain (Compound 3j ) exhibited exceptional antifungal activity against A. flavus, with an IC₅₀ of 1.05 µg/mL, which was more potent than the positive control, amphotericin B. nih.gov

The same series was tested for antibacterial activity against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.gov Most analogs showed little to no activity against these bacteria. nih.gov However, the two compounds most potent against fungi also showed the most significant inhibitory activity against S. aureus. nih.gov Further studies on quinoline-based hydroxyimidazolium hybrids also demonstrated potent anti-staphylococcal activity, with one hybrid showing a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Other research has confirmed the potential of 7-substituted-4-hydroxyquinolin-2(1H)-ones as antibacterial and antifungal agents. researchgate.net

Table 4: Antimicrobial Activity of 4-Hydroxy-2-quinolone Derivatives

| Compound/Derivative | Pathogen | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Unsubstituted 4-hydroxy-2-quinolone (3a) | Aspergillus flavus | IC₅₀ | 70.97 | nih.gov |

| Brominated analog, nonyl chain (3j) | Aspergillus flavus | IC₅₀ | 1.05 | nih.gov |

| Amphotericin B (Control) | Aspergillus flavus | IC₅₀ | 1.97 | nih.gov |

| Brominated analog, nonyl chain (3j) | Staphylococcus aureus | MIC | 125–500 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | MIC | 2 | nih.gov |

Elucidation of Molecular Mechanisms of Action

Investigation of Intracellular Signaling Pathways and Protein Interactions (e.g., Apoptosis Induction via Caspase Activation, Bcl-2 Family Protein Modulation)

A primary mechanism by which quinolinone derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases.

Research has shown that novel synthetic quinolinone derivatives can trigger apoptosis in cancer cells by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govnih.gov One study on the human leukemia cell line HL-60 found that the derivative AJ-374 caused an increase in annexin-V positive cells, dissipation of the mitochondrial membrane potential, and activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov The apoptotic induction was effectively blocked by pre-treatment with specific caspase inhibitors, confirming the caspase-dependent nature of the cell death. nih.gov

Another quinoline derivative, PQ1 , was shown to induce cytotoxicity in T47D breast cancer cells by activating both caspase-8 and caspase-9, which subsequently leads to the activation of caspase-3. nih.gov This demonstrates that quinolinone compounds can initiate the caspase cascade through multiple upstream signals. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govfrontiersin.org The action of quinolinone derivatives has been linked to the modulation of these proteins. Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated that the most potent compounds function as activators of the pro-apoptotic protein Bax and down-regulators of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, a key step in activating the caspase-9-mediated apoptotic pathway. nih.gov

Specific Protein-Ligand Interaction Dynamics and Target Selectivity

The specific protein targets and interaction dynamics for this compound are not documented in available research. However, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets depending on its substitution pattern. ekb.eg Compounds featuring this core structure are known to interact with targets ranging from enzymes to G-protein coupled receptors. nih.govbohrium.comnih.gov

For related quinolinone derivatives, protein-ligand interactions have been characterized to understand their mechanism of action. For instance, a series of 3-(heteroaryl)quinolin-2(1H)-ones were investigated as potential inhibitors of the 90-kDa heat shock protein (Hsp90), a chaperone protein crucial for the stability of many proteins involved in tumor progression. nih.gov The binding of these inhibitors disrupts the Hsp90 chaperone cycle, which is dependent on ATP binding and hydrolysis, thereby interrupting multiple signaling pathways. nih.gov Target selectivity for quinolinone-based compounds is often high. The antipsychotic drug Aripiprazole , which contains a 3,4-dihydroquinolin-2(1H)-one moiety, exhibits a unique pharmacology characterized by partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, alongside antagonism at 5-HT2A receptors. nih.govnih.gov This complex profile is attributed to the specific interactions and conformational changes the ligand induces upon binding to these different receptors.

The study of these interactions often involves computational molecular docking to predict binding modes and affinities, as well as biophysical techniques like X-ray crystallography to visualize the precise interactions between the ligand and the protein's binding pocket.

Structure-Activity Relationships (SAR) Based on Substituent Effects and Conformational Changes

While no specific SAR studies for this compound are available, research on analogous series provides insight into how structural modifications influence biological activity. The activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings.

For a series of 3-(heteroaryl)quinolin-2(1H)-one derivatives designed as Hsp90 inhibitors, SAR studies revealed key insights:

Substitution at Position 3: The type of heterocyclic group (e.g., purine (B94841), benzimidazole) attached at the 3-position significantly impacts cytotoxic potency against cancer cell lines. nih.gov

Modifications on the Heteroaryl Group: Further substitutions on the purine ring attached at position 3 led to the identification of compounds with improved biological effects, such as the ability to decrease client protein levels without triggering a heat shock response. nih.gov

General SAR principles for the broader quinolone class have also been established. For example, in quinolone antibacterial agents, modifications at the C-2 position were historically considered unfavorable. nih.gov However, later studies showed that incorporating the C-2 position into a new ring system could yield highly active compounds. nih.gov A critical factor for the biological activity of many quinolones is the planarity between the 4-keto group and the 3-carboxylic acid group, a feature that can be disrupted by certain substituents. nih.gov

The table below summarizes SAR findings for a series of 3-heteroaryl-quinolin-2(1H)-one derivatives tested for their growth-inhibitory potency (GI₅₀) against the PC-3 prostate cancer cell line. nih.gov

| Compound ID | R Group (at quinolinone N1) | Heteroaryl Group (at quinolinone C3) | GI₅₀ (µM) against PC-3 cells |

| 3a | H | 6-chloropurine | 48 |

| 3b | H | 2,6-dichloropurine | 28 |

| 3c | H | 2-amino-6-chloropurine | >50 |

| 3d | H | 6-(trifluoromethyl)purine | 40 |

| 3e | H | 1H-benzo[d]imidazol-2-yl | 35 |

In Vivo Preclinical Efficacy Studies (Animal Models)

There are no specific in vivo preclinical efficacy studies reported for this compound. The following sections describe the types of animal models and assessments that are commonly used to evaluate related quinolinone compounds for potential neuroprotective and anabolic bone effects.

Assessment of Pharmacodynamic Effects and Receptor Occupancy in Animal Brains

To evaluate the in vivo activity of a brain-penetrant compound, researchers typically assess its pharmacodynamic effects and measure its engagement with the intended target in the central nervous system. A key technique is the ex vivo binding assay to determine receptor occupancy. In this method, animals are administered the test compound, and after a set time, brain tissue is collected. The ability of the compound to displace a radiolabeled ligand from its target receptor is measured in brain homogenates. This allows for the calculation of an ED₅₀ value, which is the dose required to achieve 50% occupancy of the target receptor in the brain.

For example, this methodology was used to characterize novel corticotropin-releasing factor receptor 1 (CRF₁) antagonists, where brain receptor occupancy was shown to correlate with the compound's efficacy in animal models of stress. Such studies are crucial for linking target engagement to a biological effect and for guiding dose selection for further studies.

Evaluation of Specific Biological Responses in Mechanistic Animal Models (e.g., Neuroprotective Properties, Anabolic Effects in Bone, excluding therapeutic claims)

Neuroprotective Properties: The neuroprotective potential of quinolinone-based structures is often evaluated in established animal models of neurodegenerative diseases. A common model for Parkinson's disease involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice. nih.gov MPTP selectively damages dopaminergic neurons in the nigrostriatal pathway, mimicking key pathological features of the disease. The efficacy of a test compound is assessed by its ability to prevent or ameliorate MPTP-induced effects, which are measured through:

Behavioral tests: Assessing motor coordination and function.

Neurochemical analysis: Measuring levels of dopamine and its metabolites in the striatum.

Immunohistochemistry: Quantifying the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra. nih.gov

Other quinolinone and quinazolinone derivatives have demonstrated neuroprotective effects in such models, often attributed to mechanisms like PARP-1 inhibition, which prevents DNA damage-induced cell death. nih.gov

Anabolic Effects in Bone: To investigate potential anabolic (bone-building) properties, researchers use animal models of bone loss, such as those induced by ovariectomy (OVX) in rodents to mimic postmenopausal osteoporosis. nih.gov The effects of a test compound on bone architecture and strength are evaluated using techniques like:

Micro-computed tomography (µCT): Provides detailed 3D images and quantitative analysis of bone volume, trabecular number, and thickness.

Histomorphometry: Microscopic analysis of bone sections to quantify markers of bone formation and resorption.

Biomechanical testing: Measuring the force required to fracture the bone to assess its strength.

Anabolic agents used in these models, such as teriparatide, have been shown to significantly increase bone formation and improve bone mass. nih.govnih.gov While direct evidence for this compound is absent, the evaluation of any new compound for anabolic bone effects would follow these established preclinical methodologies.

Exploration of Non Biomedical Applications for 3 4 Hydroxybutyl Quinolin 2 1h One

Applications in Advanced Materials Science

The inherent properties of the quinolinone core, including its planarity and potential for functionalization, make it an attractive building block for novel materials. The 4-hydroxybutyl substituent on the 3-position of the quinolinone ring provides a reactive hydroxyl group that can be leveraged for polymerization and surface modification.

Dyes and Pigments: The quinolinone structure is a chromophore, and its derivatives can exhibit distinct photophysical properties. While specific research on 3-(4-Hydroxybutyl)quinolin-2(1H)-one as a dye is not extensively documented, related quinolinone structures are known to be of interest in this area. The electronic transitions within the fused ring system can be tuned by altering substituents, potentially leading to the development of dyes and pigments with specific color and stability characteristics.

Polymeric Materials with Optical Properties: The terminal hydroxyl group of the 4-hydroxybutyl chain presents a key functionality for incorporating the quinolinone moiety into polymer backbones or as pendant groups. This could be achieved through condensation polymerization with dicarboxylic acids or diisocyanates, or by esterification to acrylic monomers followed by radical polymerization. The resulting polymers could possess unique optical properties, such as fluorescence or altered refractive indices, derived from the quinolinone units. Such materials could find applications in optical films, coatings, and specialty plastics.

Analytical Chemistry Applications

The structural features of this compound suggest its utility in various analytical chemistry contexts, from derivatization to sensing.

Derivatization Reagents for Complex Mixtures: The hydroxyl group of the compound can be used to react with specific functional groups in complex mixtures, such as carboxylic acids or isocyanates. This process, known as derivatization, can enhance the detectability and separability of target analytes in chromatographic techniques like HPLC or GC. By attaching the quinolinone moiety, which can be readily detected by UV or fluorescence detectors, the sensitivity of the analysis can be significantly improved.

Chemical Sensors and Fluorescence Sensing: Quinolinone derivatives are known to exhibit fluorescence. The fluorescence properties of this compound could potentially be modulated by its local environment or by specific binding events. This opens the door for its use as a fluorescent probe or in the development of chemical sensors. For instance, the hydroxyl group could be functionalized with a receptor unit that selectively binds to a target analyte. This binding event could then trigger a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), allowing for the quantitative detection of the analyte.

Agricultural Research Applications

The quinoline (B57606) scaffold is found in a number of compounds with recognized herbicidal and plant growth regulatory activities. nih.gov

Herbicide Development and Photosynthesis Inhibitors: Research has shown that some 4-hydroxy-1H-quinolin-2-one derivatives exhibit photosynthesis-inhibiting activity. nih.gov These compounds can interfere with the photosynthetic electron transport chain in plants, a key target for many commercial herbicides. nih.govnih.gov The mechanism often involves the inhibition of Photosystem II (PS II), where the herbicide competes with plastoquinone (B1678516) at the QB binding site, thereby blocking electron transfer. nih.gov The structure of this compound, with its specific substitution pattern, could be investigated for similar inhibitory effects. Structure-activity relationship (SAR) studies on related quinolinone derivatives have demonstrated that both lipophilicity and the electronic properties of substituents play a crucial role in their herbicidal potency. nih.govmdpi.com

| Compound Class | Mechanism of Action | Relevant Research Finding |

| 4-Hydroxy-1H-quinolin-2-one derivatives | Inhibition of photosynthetic electron transport in spinach chloroplasts. nih.gov | Activity is dependent on lipophilicity and electronic properties of substituents. nih.gov |

| Ring-substituted 8-hydroxyquinoline-2-carboxanilides | Inhibition of Photosystem II (PS II). nih.gov | The site of action is suggested to be between P680 and plastoquinone QB on the acceptor side of PS II. nih.gov |

Coordination Chemistry and Metal Ion Complexation Studies

The 4-hydroxyquinolin-2(1H)-one core possesses potential metal-chelating sites. The oxygen atoms of the hydroxyl group at position 4 and the carbonyl group at position 2 can act as a bidentate ligand, forming stable complexes with various metal ions. 8-Hydroxyquinoline is a well-known and potent metal chelator, and its isomers and derivatives, including the quinolinone scaffold, also share this capability. nih.gov

Future Research Directions and Unexplored Avenues for 3 4 Hydroxybutyl Quinolin 2 1h One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a long history, with classical methods such as the Friedländer, Knorr, and Skraup reactions being well-established. nih.govresearchgate.net However, these traditional routes often necessitate harsh reaction conditions, high temperatures, and the use of hazardous solvents, leading to environmental concerns and costly waste management. researchgate.nettandfonline.com Future research will pivot towards more sustainable and efficient synthetic protocols.

Key areas of development include:

Green Chemistry Approaches: There is a significant push to develop environmentally benign synthetic methods. This involves utilizing greener solvents like water, employing solvent-free reaction conditions, and using energy-efficient techniques such as microwave-assisted synthesis. mdpi.comnih.govtandfonline.comresearchgate.net

Advanced Catalysis: The design of novel catalysts is paramount. Research is increasingly focused on heterogeneous catalysts, which can be easily recovered and recycled, enhancing the sustainability of the process. rsc.orgnumberanalytics.com Nanocatalysts and metal-free catalytic systems are also gaining prominence for their high efficiency and unique reactivity. acs.orgnih.govmdpi.com

Flow Chemistry: A paradigm shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. ethernet.edu.etdurham.ac.ukakademibokhandeln.se Implementing flow synthesis for 3-(4-Hydroxybutyl)quinolin-2(1H)-one and its analogues could significantly accelerate the production of compound libraries for screening.

One-Pot and Multicomponent Reactions: These strategies enhance synthetic efficiency by combining several steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent use, and saving time. nih.govtandfonline.com

Table 1: Comparison of Synthetic Methodologies for Quinolinone Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Classical Methods (e.g., Friedländer, Skraup) | Well-established, predictable outcomes. researchgate.netmdpi.com | Harsh conditions, low atom economy, significant waste. researchgate.nettandfonline.com | Modification for milder conditions. |

| Green Chemistry (Microwave, Water-based) | Environmentally friendly, faster reaction times, higher yields. tandfonline.comresearchgate.net | May require specialized equipment (microwave). | Broader substrate scope, catalyst development. nih.gov |

| Advanced Catalysis (Nanocatalysts, Heterogeneous) | High efficiency, recyclability, sustainability. nih.govrsc.orgnumberanalytics.com | Catalyst cost and stability can be a concern. | Improving catalyst lifetime and reducing cost. |

| Flow Chemistry | High throughput, enhanced safety, precise control, easy scaling. ethernet.edu.etdurham.ac.ukuc.pt | High initial equipment cost. | Integration with in-line analysis and purification. |

Advanced Structure-Activity Relationship Studies through Combinatorial Chemistry and High-Throughput Screening

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Future research will move beyond single-compound synthesis to a more systematic exploration of its chemical space.

Combinatorial Chemistry: This approach enables the rapid synthesis of large libraries of compounds where different parts of the molecule, such as the hydroxybutyl side chain or substituents on the quinolinone ring, are systematically varied. wikipedia.org For this compound, a combinatorial library could be generated to explore variations in the length and functionalization of the alkyl chain at the 3-position.

High-Throughput Screening (HTS): The vast libraries of compounds generated through combinatorial chemistry can be rapidly evaluated for biological activity using HTS. nih.gov For instance, a screen of over 500,000 small molecules successfully identified novel 2-quinolone derivatives that act as inhibitors of bacterial gyrase. acs.org Applying HTS to libraries based on the this compound scaffold could uncover entirely new biological targets and therapeutic applications.

Structure-Activity Relationship (SAR) Elucidation: Data from HTS campaigns are used to build detailed SAR models. These models guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Studies on other quinolinones have shown that modifications at various positions on the quinoline skeleton can dramatically influence biological activity, such as immunosuppressive effects or receptor antagonism. nih.govacs.org

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems Biology Approaches

To fully understand the biological impact of this compound, future research must look beyond a single target or pathway. A systems-level understanding is essential for predicting efficacy and potential off-target effects.

Multi-Omics Profiling: This involves using a suite of "omics" technologies (genomics, proteomics, metabolomics) to create a comprehensive profile of the cellular changes induced by the compound. frontiersin.org This approach can reveal the compound's mechanism of action, identify biomarkers for its activity, and uncover unexpected biological effects.

Systems Biology and AI: By integrating multi-omics data into computational models, systems biology aims to understand how the compound affects the entire biological network. acs.org Artificial intelligence and machine learning algorithms can be employed to analyze these complex datasets, predict the activity of virtual compound libraries, and even design novel molecules with optimized properties. researchgate.net3billion.io

Exploration of Emerging Applications in Interdisciplinary Fields

While the quinolinone scaffold is primarily known for its medicinal applications, its unique chemical properties make it a candidate for exploration in diverse interdisciplinary fields. nih.gov

Materials Science: Nitrogen-containing heterocycles are fundamental building blocks for creating novel materials with unique electronic, optical, or mechanical properties. acs.org Future research could investigate the potential of this compound and its polymers as corrosion inhibitors, components of organic light-emitting diodes (OLEDs), or as specialized functional polymers. msesupplies.comopenmedicinalchemistryjournal.com

Bioimaging and Chemical Sensors: The quinolinone ring system can exhibit fluorescence. This property could be harnessed to develop chemical sensors or bioimaging agents for detecting specific ions, molecules, or cellular processes.

Agrochemicals: The heterocyclic core is a common feature in many agrochemical products. ethernet.edu.et The biological activity of this compound could be screened against agricultural pests or pathogens to explore its potential in crop protection.

Table 2: Potential Interdisciplinary Applications of Quinolinone Derivatives

| Field | Potential Application | Rationale |

| Materials Science | Corrosion inhibitors, functional polymers. msesupplies.comopenmedicinalchemistryjournal.com | Nitrogen heterocycles can interact with metal surfaces and serve as versatile monomers. msesupplies.com |

| Bioimaging | Fluorescent probes for cellular imaging. tandfonline.com | The quinolinone scaffold can be chemically modified to create environmentally sensitive fluorophores. |

| Agrochemicals | Fungicides, insecticides. ethernet.edu.etfrontiersin.org | The broad biological activity of quinolinones suggests potential efficacy against agricultural pests. |

| Catalysis | Ligands for metal catalysts, organocatalysts. frontiersin.org | The nitrogen atom can coordinate with metals, and the ring system can facilitate chemical transformations. |

Collaborative Research Opportunities and Public-Private Partnerships in Chemical Biology

The path from a promising compound to a validated tool or therapeutic is long, expensive, and complex. Collaborative efforts are essential to bridge the "valley of death" in drug development.

Public-Private Partnerships (PPPs): PPPs bring together academic institutions, government agencies (e.g., NIH), pharmaceutical companies, and non-profit foundations to share resources, data, and expertise. nih.govfrostbrowntodd.com These partnerships are particularly effective for precompetitive research, where stakeholders collaborate to develop new tools and methodologies that benefit the entire scientific community. nih.govfda.gov

Consortia for Rare Diseases: For indications in rare or neglected diseases, where commercial incentives may be limited, collaborative models are critical. frontiersin.orgnih.gov Organizations like the European Rare Diseases Research Alliance (ERDERA) specifically fund transnational projects focused on preclinical development of small molecules for rare diseases. erdera.org

Open Innovation Platforms: Sharing data and research findings through open innovation platforms can accelerate discovery by preventing the duplication of efforts and allowing researchers from different disciplines to build upon each other's work. nih.gov For a compound like this compound, entering it into such a platform could attract diverse expertise to explore its full potential. These collaborations are vital for pooling the financial resources and scientific knowledge needed to advance novel chemical entities through the rigorous development pipeline. frostbrowntodd.comfiercebiotech.com

Q & A

Q. What are the common synthetic routes for 3-substituted quinolin-2(1H)-one derivatives, and how are they characterized?

- Methodological Answer : A typical synthesis involves refluxing 4-hydroxyquinolin-2(1H)-one precursors with aldehydes or amines in ethanol under basic conditions (e.g., KOH) to introduce substituents at the 3-position . For example, 3-aminopyrimidinyl derivatives are synthesized via condensation with guanidine hydrochloride, yielding products characterized by IR (C=O, C=N stretches), H NMR (aromatic protons, methyl groups), and mass spectrometry (molecular ion peaks) . Crystallization from DMF or ethanol is often used for purification.

Q. How are antimicrobial activities of quinolin-2(1H)-one derivatives evaluated?

- Methodological Answer : Antimicrobial screening employs the twofold serial dilution technique against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi. Minimal inhibitory concentration (MIC) values are determined, with streptomycin as a positive control. For example, fluoro-substituted derivatives exhibit MICs as low as 16 µg/ml against P. aeruginosa . Bioactivity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .

Q. What spectroscopic techniques are critical for structural elucidation of these compounds?

- Methodological Answer : IR confirms hydrogen-bonded C=O (1630–1660 cm) and C=N (1600–1620 cm^{-1) groups. H NMR identifies aromatic protons (δ 6.9–8.2 ppm), methyl groups (δ 3.5–3.7 ppm), and hydroxyl protons (δ 16.7 ppm in DMSO-d) . C NMR and high-resolution mass spectrometry (HRMS) validate molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 3-(hydroxyalkyl)quinolin-2(1H)-ones?

- Methodological Answer : Byproducts often arise from competing esterification or oxidation. Optimizing solvent polarity (e.g., using DMF instead of ethanol) and reaction time (e.g., 15-minute reflux for diazepine derivatives) improves yields to >75% . Catalytic ascorbic acid can reduce oxidative side reactions in hydroxylation steps .

Q. What computational strategies predict the anticancer potential of 3-(4-hydroxybutyl)quinolin-2(1H)-one derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like VEGFR-2 or chitin synthase. Derivatives with morpholinomethyl or piperidinyl groups show high binding scores (-9.2 kcal/mol) due to hydrophobic interactions with active-site residues . MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How do structural modifications at the 3-position influence cytotoxicity across cancer cell lines?

- Methodological Answer : Bromine at the 4-position of the aromatic ring (e.g., compound 5d) enhances potency (IC = 10.78 µM against MCF-7) by increasing electrophilicity and DNA intercalation . Comparative MTT assays on HepG2, HCT116, and PC-3 cells reveal that bulkier substituents (e.g., n-heptyl) reduce activity due to steric hindrance .

Q. How should researchers resolve contradictions in bioactivity data between similar derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Statistical validation (e.g., ANOVA with post-hoc Tukey tests) and dose-response curves (EC comparisons) clarify discrepancies . Redundant synthesis (≥3 batches) ensures reproducibility .

Q. What strategies improve the metabolic stability of quinolin-2(1H)-one-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products